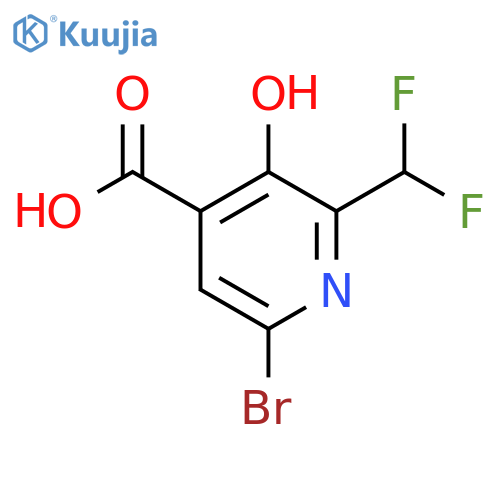Cas no 1806867-10-6 (6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)

1806867-10-6 structure
商品名:6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid
CAS番号:1806867-10-6
MF:C7H4BrF2NO3
メガワット:268.012368202209
CID:4915002
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid
-
- インチ: 1S/C7H4BrF2NO3/c8-3-1-2(7(13)14)5(12)4(11-3)6(9)10/h1,6,12H,(H,13,14)
- InChIKey: KPYTWNSSRKKGIF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)O)=C(C(C(F)F)=N1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- トポロジー分子極性表面積: 70.4
- 疎水性パラメータ計算基準値(XlogP): 2.3
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007279-1g |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid |
1806867-10-6 | 97% | 1g |
$1,730.40 | 2022-03-31 | |
| Alichem | A024007279-500mg |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid |
1806867-10-6 | 97% | 500mg |
$931.00 | 2022-03-31 |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1806867-10-6 (6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
